molecular formula C16H11N3O5 B12902630 Methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate CAS No. 56894-70-3

Methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate

Cat. No.: B12902630
CAS No.: 56894-70-3
M. Wt: 325.27 g/mol
InChI Key: QMGSNPFOGZEFSM-UHFFFAOYSA-N
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Description

Methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2-nitrophenyl group at position 5 and a methyl benzoate moiety at position 2. The 1,3,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen and one oxygen atom, known for its thermal stability, electron-deficient nature, and versatility in pharmaceutical and materials chemistry. The methyl benzoate substituent may influence solubility and steric interactions, making this compound distinct among oxadiazole derivatives.

Properties

CAS No.

56894-70-3

Molecular Formula

C16H11N3O5

Molecular Weight

325.27 g/mol

IUPAC Name

methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate

InChI

InChI=1S/C16H11N3O5/c1-23-16(20)11-7-3-2-6-10(11)14-17-18-15(24-14)12-8-4-5-9-13(12)19(21)22/h2-9H,1H3

InChI Key

QMGSNPFOGZEFSM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=NN=C(O2)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate typically involves the cyclization of hydrazides with appropriate reagents. One common method involves the reaction of N-(5-methyl-2-nitrobenzoyl)-2-substituted carbohydrazide with phosphorous oxychloride . This reaction is carried out under reflux conditions to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or acetonitrile to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various ester or amide derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate has been studied for its various biological activities:

  • Antimicrobial Activity : Research indicates that oxadiazole derivatives exhibit antimicrobial properties. The presence of the nitrophenyl group may enhance the compound's effectiveness against certain bacteria and fungi .
  • Anticancer Properties : Some studies have suggested that compounds containing oxadiazole structures can inhibit cancer cell proliferation. This compound may show promise as a lead compound in anticancer drug development .
  • Anti-inflammatory Effects : Preliminary research indicates that oxadiazole derivatives can exhibit anti-inflammatory properties. This could position this compound as a candidate for further exploration in treating inflammatory diseases .

Medicinal Chemistry

The unique structure of this compound makes it an attractive candidate for medicinal chemistry research focused on developing new pharmaceuticals. Its potential as an antimicrobial and anticancer agent warrants further investigation through structure-activity relationship (SAR) studies.

Material Science

Due to its specific molecular properties, this compound can be explored in material science applications such as the development of organic light-emitting diodes (OLEDs) or sensors. The oxadiazole ring is known for its electron transport capabilities, making it suitable for electronic applications .

Agricultural Chemistry

Given its biological activity profile, this compound could also find applications in agrochemicals as a potential pesticide or fungicide. Its efficacy against microbial pathogens can be harnessed to protect crops from diseases.

Case Study 1: Antimicrobial Evaluation

In a study evaluating various oxadiazole derivatives for antimicrobial activity, this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The results indicated a structure-dependent activity where modifications to the nitrophenyl group influenced potency .

Case Study 2: Anticancer Activity

A series of experiments were conducted to assess the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited promising results in inhibiting cell growth and inducing apoptosis in breast cancer cells, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere for carboxylic acids, esters, and carboxamides, allowing it to mimic these functional groups in biological systems . This mimicry enables the compound to interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,3,4-Oxadiazole Derivatives

The compound shares structural similarities with other 1,3,4-oxadiazole-based molecules, particularly those with aromatic substituents. Below is a comparative analysis:

Compound Substituents Key Properties/Applications Reference
Methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate 2-Nitrophenyl (C₆H₄NO₂) at position 5; methyl benzoate (C₆H₄COOCH₃) at position 2 Likely high thermal stability; potential for catalysis or bioactive applications due to -NO₂ N/A
2-[5-Phenyl-1,3,4-oxadiazol-2-thiomethyl]benzothiazole [23] Phenyl (C₆H₅) at position 5; benzothiazole-thiomethyl (C₇H₄NS₂) at position 2 Demonstrated synthesis via pyridine-mediated reactions; applications in materials chemistry

Key Observations:

Substituent Effects on Reactivity:

  • The 2-nitrophenyl group in the target compound introduces stronger electron-withdrawing effects compared to the phenyl group in compound [23]. This difference may enhance electrophilic substitution or metal-coordination capabilities in catalytic systems.
  • The methyl benzoate substituent offers ester functionality, which contrasts with the benzothiazole-thiomethyl group in [23]. The latter’s sulfur-containing moiety may facilitate chelation with transition metals, as seen in analogous heterocycles .

Synthetic Pathways: Compound [23] was synthesized via reaction of 2-mercaptobenzothiazole (2-MBt) with 2-phenyl-5-chloromethyl-1,3,4-oxadiazole in pyridine .

Potential Applications: The nitro group in the target compound suggests utility in explosives research or antimicrobial agents, as nitro-aromatic compounds often exhibit redox activity or bioactivity. In contrast, compound [23]’s benzothiazole component aligns with applications in corrosion inhibitors or fluorescent materials .

Functional Group Comparisons

  • Nitro vs. Hydroxy/Alkyl Groups:
    Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), which contains an N,O-bidentate directing group for metal-catalyzed C–H functionalization, the target compound’s nitro and ester groups are less likely to act as directing groups. However, the oxadiazole core itself may coordinate with metals, depending on reaction conditions .

  • Ester vs. Amide Linkages: Methyl benzoate (ester) in the target compound is more hydrolytically labile than the amide bond in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide. This difference could impact stability in biological or aqueous environments.

Biological Activity

Methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, making this compound a candidate for further research in areas such as anticancer and antimicrobial activities.

  • Molecular Formula : C16H11N3O5
  • Molecular Weight : 311.25 g/mol
  • IUPAC Name : this compound
  • CAS Number : 21527406

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic or basic conditions. Common synthetic routes include:

  • Formation of the Oxadiazole Ring : This can be achieved through the reaction of hydrazides with carboxylic acids or their derivatives.
  • Subsequent Esterification : The oxadiazole can be esterified with methyl benzoate to yield the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole structure. For instance, a study indicated that derivatives similar to this compound exhibited potent cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis through mitochondrial pathways and the generation of reactive oxygen species (ROS) .

Table 1: Anticancer Activity Data

CompoundCell Line TestedIC50 (μM)Mechanism
Compound AHepG-25.55Apoptosis induction
Compound BHCT-1161.82ROS accumulation
This compoundTBDTBDTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests have demonstrated that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways .

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusTBD
Escherichia coliTBD
Pseudomonas aeruginosaTBD

Case Studies

  • Study on Cytotoxicity : A recent investigation into a series of oxadiazole derivatives found that those containing nitrophenyl groups showed enhanced cytotoxicity compared to their non-nitro counterparts. This suggests that the nitro group may play a crucial role in biological activity by facilitating interactions with cellular targets .
  • Antimicrobial Screening : Another study reported that various substituted oxadiazoles demonstrated significant antibacterial activity against common pathogens, indicating their potential as lead compounds for antibiotic development .

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